5-(4-bromophenyl)-2-((4-fluorobenzyl)thio)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole
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Overview
Description
5-(4-bromophenyl)-2-((4-fluorobenzyl)thio)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole is a complex organic compound featuring a unique imidazole core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-bromophenyl)-2-((4-fluorobenzyl)thio)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole typically involves multi-step organic reactions:
Formation of the Imidazole Core: The imidazole ring can be synthesized via a condensation reaction between an aldehyde, an amine, and a source of nitrogen such as ammonium acetate.
Substitution Reactions:
Thioether Formation: The 4-fluorobenzylthio group is introduced via a nucleophilic substitution reaction, where a thiol reacts with a benzyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the aromatic rings or the imidazole core, potentially altering the electronic properties of the compound.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Br2, Cl2), nucleophiles (amines, thiols).
Major Products
Sulfoxides and Sulfones: From oxidation of the thioether group.
Hydrogenated Derivatives: From reduction reactions.
Functionalized Aromatics: From substitution reactions.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in metal-catalyzed reactions due to its ability to coordinate with metal centers.
Material Science: Its unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic materials.
Biology and Medicine
Pharmacology: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting enzymes or receptors involved in disease pathways.
Biological Probes: It can be used in the development of fluorescent probes for imaging biological systems.
Industry
Chemical Synthesis: As an intermediate in the synthesis of more complex molecules.
Polymer Science: Potential use in the development of new polymers with specific electronic or mechanical properties.
Mechanism of Action
The mechanism by which 5-(4-bromophenyl)-2-((4-fluorobenzyl)thio)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of electron-withdrawing groups like trifluoromethyl and bromophenyl can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-chlorophenyl)-2-((4-fluorobenzyl)thio)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole
- 5-(4-bromophenyl)-2-((4-methylbenzyl)thio)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole
Uniqueness
The unique combination of substituents in 5-(4-bromophenyl)-2-((4-fluorobenzyl)thio)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole imparts distinct electronic and steric properties, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
IUPAC Name |
5-(4-bromophenyl)-2-[(4-fluorophenyl)methylsulfanyl]-1-[3-(trifluoromethyl)phenyl]imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15BrF4N2S/c24-18-8-6-16(7-9-18)21-13-29-22(31-14-15-4-10-19(25)11-5-15)30(21)20-3-1-2-17(12-20)23(26,27)28/h1-13H,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIHQRKGDWZSQCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C(=CN=C2SCC3=CC=C(C=C3)F)C4=CC=C(C=C4)Br)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15BrF4N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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